6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[321]oct-3-ene-1-carboxylic acid is a bicyclic compound that features an oxygen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the stereoselective reduction of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which involves opening the lactone ring with amines and subsequent reduction with lithium aluminium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these methods.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities and therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions are crucial for its applications in synthesis and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]oct-3-en-7-one: This compound is structurally similar and undergoes similar reactions.
2-Oxabicyclo[2.2.2]oct-5-ene: Another bicyclic compound with an oxygen atom in the ring, used in different synthetic applications.
Uniqueness
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h1-2,6H,3-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYCDJDAKWGBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1(CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.